chemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
chemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] Its rigid, saturated heterocyclic structure provides a valuable three-dimensional framework for interacting with biological targets. The strategic introduction of substituents allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This guide focuses on a particularly promising derivative, 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine. The introduction of a fluorine atom at the 7-position can significantly enhance metabolic stability, binding affinity, and membrane permeability. Concurrently, the primary amine at the 4-position serves as a versatile synthetic handle for library development, enabling the exploration of structure-activity relationships (SAR). This document provides a comprehensive analysis of the synthesis, characterization, reactivity, and potential applications of this valuable building block for researchers and professionals in drug development.
Molecular Profile and Physicochemical Characteristics
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine (7-F-4-amino-THQ) is a functionalized heterocyclic compound. Its core properties, derived from its structure and analogous compounds, are summarized below.
| Property | Value / Description | Source / Rationale |
| CAS Number | 939758-75-5 (for parent 7-Fluoro-THQ) | [3] |
| Molecular Formula | C₉H₁₁FN₂ | - |
| Molecular Weight | 166.19 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid or oil. | Based on similar THQ derivatives.[4] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. The protonated salt form would exhibit aqueous solubility. | General property of similar amines.[5] |
| Predicted pKa | Amine (pos. 4): ~9.5; Ring N-H: ~4.5 | Estimated based on aniline and secondary amine pKa values, modulated by the electron-withdrawing fluorine. |
| Predicted LogP | ~1.5 - 2.0 | Estimated based on the THQ core with polar and lipophilic substituents. |
The fluorine atom at the C-7 position is a key bioisosteric replacement for a hydrogen atom. Its high electronegativity can alter the acidity of the N-H proton in the heterocyclic ring and influence the basicity of the 4-amino group. This modulation can be critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.
Strategic Synthesis Pathways
The synthesis of 7-F-4-amino-THQ is not explicitly detailed in a single procedure in the reviewed literature. However, a robust and logical pathway can be constructed from established methods for synthesizing the THQ core and introducing the required functionalities.[2][6] The most logical approach involves the construction of a 7-fluoro-4-quinolone intermediate, followed by reductive amination.
Proposed Synthetic Workflow
A multi-step synthesis provides checkpoints for purification and characterization, ensuring high purity of the final product.
Caption: Proposed synthetic workflow for 7-F-4-amino-THQ.
Experimental Protocol: Reductive Amination of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-one
This protocol details the final, critical step of converting the ketone intermediate to the target primary amine. This is a widely used and validated transformation in organic synthesis.
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Oxime Formation:
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To a solution of 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and concentrate under reduced pressure.
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Partition the residue between water and ethyl acetate. Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime intermediate.
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Reduction to Amine:
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Dissolve the crude oxime in methanol or ethanol under an inert atmosphere (N₂ or Ar).
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Add a catalytic amount of Raney Nickel (approx. 10% w/w) to the solution.
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Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.
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Causality: Raney Nickel is an effective catalyst for the hydrogenation of oximes to primary amines. The hydrogen atmosphere provides the reducing agent.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled while wet.
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Concentrate the filtrate under reduced pressure to yield the crude 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine.
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Purify the product by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).
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Spectroscopic Characterization Profile
The identity and purity of 7-F-4-amino-THQ would be confirmed by a combination of spectroscopic methods. The expected data, based on analysis of similar structures, are tabulated below.[7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 6.5-7.0 ppm): Three protons on the benzene ring, exhibiting complex splitting patterns due to H-H and H-F coupling. CH-NH₂ (δ ~3.5-4.0 ppm): A multiplet for the proton at C4. CH₂ (δ ~3.0-3.4 ppm): A multiplet for the two protons at C2 adjacent to the nitrogen. CH₂ (δ ~1.8-2.2 ppm): A multiplet for the two protons at C3. NH/NH₂ Protons: Broad signals, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine (C7) showing a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Adjacent carbons (C6, C8) will show smaller two-bond couplings (²JCF). C4 (δ ~45-55 ppm): Carbon bearing the amino group. C2 (δ ~40-50 ppm): Carbon adjacent to the ring nitrogen. C3 (δ ~25-35 ppm): Aliphatic carbon. |
| Mass Spec (ESI-MS) | [M+H]⁺: Expected at m/z 167.10. High-resolution mass spectrometry would confirm the elemental composition. |
| IR Spectroscopy | N-H Stretch: Two bands for the primary amine (NH₂) around 3300-3400 cm⁻¹ and one for the secondary amine (ring NH) around 3200-3300 cm⁻¹. C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹. Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. |
Chemical Reactivity and Derivatization Potential
7-F-4-amino-THQ is a bifunctional molecule, presenting two primary sites for chemical modification. This dual reactivity makes it an exceptionally valuable scaffold for building chemical libraries for high-throughput screening.
Caption: Key reactive sites on 7-F-4-amino-THQ for derivatization.
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Reactivity of the 4-Amino Group: As a primary amine, this group is highly nucleophilic and readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and reductive amination with aldehydes or ketones to yield secondary and tertiary amines. These reactions are fundamental in medicinal chemistry for attaching various pharmacophores. For example, derivatization at this position has been used to develop potent inhibitors of cholesteryl ester transfer protein (CETP).[1]
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Reactivity of the Ring Nitrogen (N1): The secondary amine within the THQ ring can be alkylated, acylated, or arylated under appropriate conditions. Protecting this nitrogen, for instance with a Boc group, may be necessary to selectively react at the 4-amino position, followed by deprotection and subsequent functionalization at N1, allowing for the synthesis of diversely substituted analogs.
Applications in Medicinal Chemistry and Drug Discovery
The THQ scaffold is a "privileged structure" in drug discovery, known to bind to a variety of biological targets. The specific functionalization of 7-F-4-amino-THQ suggests several promising therapeutic avenues.
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Oncology: THQ derivatives have shown significant potential as anticancer agents.[1] Recently, they have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising target for prostate cancer.[7] The 4-amino group provides an ideal attachment point for moieties designed to interact with the ligand-binding domain of such nuclear receptors.
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Neurodegenerative Diseases: The THQ core is present in compounds with neuroprotective properties.[8] The ability to generate a library of derivatives from 7-F-4-amino-THQ allows for screening against targets implicated in Alzheimer's and Parkinson's disease.
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Infectious Diseases: Various THQ analogs have demonstrated antibacterial and antimalarial activities.[8][9] The fluorine substituent can enhance cell penetration and evade metabolic degradation by pathogens, potentially increasing the efficacy of antibiotics built on this scaffold.
Safety and Handling
While toxicological data for this specific compound is not available, related fluoro-amino heterocyclic compounds are classified as hazardous.[10] Standard laboratory safety protocols should be strictly followed.
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Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
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Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine represents a highly valuable and versatile chemical building block for modern drug discovery. Its strategic combination of a metabolically robust fluoro-aromatic ring and a synthetically tractable primary amine on a privileged scaffold provides an excellent starting point for the development of novel therapeutics. The synthetic pathways are logical and based on well-established chemical transformations, and the potential for creating diverse chemical libraries is significant. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their quest for new and improved medicines.
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